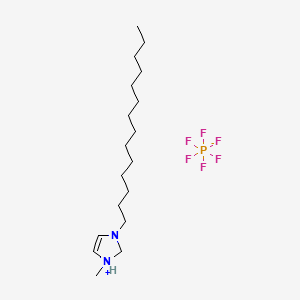

1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium hexafluorophosphate(V)

Description

Hexafluorophosphate is an anion with the chemical formula [PF6]−. It is an octahedral species that imparts no color to its salts. This anion is isoelectronic with sulfur hexafluoride (SF6), the hexafluorosilicate dianion ([SiF6]2−), and hexafluoroantimonate ([SbF6]−). In this anion, phosphorus has a valence of 5. Hexafluorophosphate is classified as a non-coordinating anion due to its poor nucleophilicity .

Propriétés

Formule moléculaire |

C18H37F6N2P |

|---|---|

Poids moléculaire |

426.5 g/mol |

Nom IUPAC |

1-methyl-3-tetradecyl-1,2-dihydroimidazol-1-ium;hexafluorophosphate |

InChI |

InChI=1S/C18H36N2.F6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;1-7(2,3,4,5)6/h16-17H,3-15,18H2,1-2H3;/q;-1/p+1 |

Clé InChI |

MPDPCJGQPCQPLK-UHFFFAOYSA-O |

SMILES canonique |

CCCCCCCCCCCCCCN1C[NH+](C=C1)C.F[P-](F)(F)(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Hexafluorophosphate salts can be prepared by the reaction of phosphorus pentachloride and alkali or ammonium halide in a solution of hydrofluoric acid: [ \text{PCl}_5 + \text{MCl} + 6 \text{HF} \rightarrow \text{M[PF}_6\text{]} + 6 \text{HCl} ] Hexafluorophosphoric acid can be prepared by the direct reaction of hydrogen fluoride with phosphorus pentafluoride: [ \text{PF}_5 + \text{HF} \rightarrow \text{H[PF}_6\text{]} ] These reactions require specialized equipment to safely handle the hazards associated with hydrofluoric acid and hydrogen fluoride .

Analyse Des Réactions Chimiques

Hexafluorophosphate undergoes several types of reactions, including hydrolysis and decomposition. Hydrolysis is extremely slow under basic conditions, and acid-catalyzed hydrolysis to the phosphate ion is also slow. hexafluorophosphate is prone to decomposition with the release of hydrogen fluoride in ionic liquids . The anion bears a partial (delocalized) negative charge on the fluoride centers, making it a common counteranion for cationic metal complexes .

Applications De Recherche Scientifique

Hexafluorophosphate is widely used in various scientific research applications:

Mécanisme D'action

Hexafluorophosphate exerts its effects primarily through its role as a non-coordinating anion. It stabilizes cationic species in various chemical reactions and processes.

Comparaison Avec Des Composés Similaires

Hexafluorophosphate is often compared with other non-coordinating anions such as tetrafluoroborate ([BF4]−) and perchlorate (ClO4−). Among these, hexafluorophosphate has the least coordinating tendency . Similar compounds include:

Tetrafluoroborate ([BF4]−): Another non-coordinating anion used in similar applications.

Perchlorate (ClO4−): Known for its strong oxidizing properties.

Hexafluorosilicate ([SiF6]2−): Isoelectronic with hexafluorophosphate and used in various industrial applications.

Hexafluoroantimonate ([SbF6]−): Also isoelectronic with hexafluorophosphate and used in specialized chemical processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.